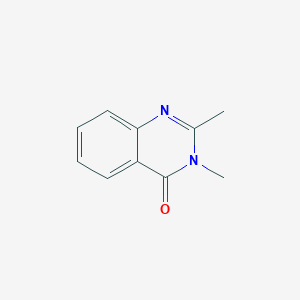

Dimethylquinazolone

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dimethylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(13)12(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKUAHKIBNUXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170209 | |

| Record name | Dimethylquinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-25-1 | |

| Record name | 2,3-Dimethyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylquinazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1769-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylquinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-3H-quinazolin-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R735873DLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Classic Cyclocondensation with Formamide and Acetic Anhydride

A one-step microwave-assisted method achieves efficient cyclization of anthranilic acid (3), acetic anhydride, and formamide at 200°C for 10 minutes, yielding 3-methylquinazolin-4(3H)-one (18) in 75–84% yield. This reaction leverages in situ ammonia generation from formamide decomposition, which facilitates nucleophilic attack on the benzoxazine intermediate (17). While this method primarily yields monomethyl derivatives, subsequent alkylation steps can introduce a second methyl group.

Dual Methylation via Hydrazinolysis and Alkylation

A two-step protocol involves synthesizing 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) (3) from anthranilic acid, followed by alkylation with methyl iodide. For example, treatment of dihydrazide 3 with methyl iodide in dimethylformamide (DMF) at 50°C produces this compound derivatives in yields exceeding 70%. This method allows precise control over methyl group placement at the 1- and 3-positions of the quinazolinone scaffold.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields in this compound synthesis.

Rapid Cyclization Under Microwave Conditions

A modified protocol combines anthranilic acid, phenyl acetyl chloride (53), and substituted anilines under microwave irradiation (200 W, 200°C) to yield 2,3-disubstituted quinazolinones in 87–92% efficiency. Introducing methyl groups at the aniline or acetyl chloride stages enables targeted dimethyl substitution. For instance, using 4-methylaniline and methyl chloroacetate generates 2,4-dimethylquinazolin-4(3H)-one.

Alkylation of Quinazolinone Precursors

Post-cyclization alkylation offers flexibility in introducing methyl groups to preformed quinazolinones.

N-Alkylation with Methyl Halides

Treatment of 4(3H)-quinazolinone with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF at 110°C for 12 hours achieves N-methylation, yielding 1,3-dimethylquinazolin-4(1H)-one. This method is particularly effective for synthesizing asymmetrical dimethyl derivatives, with yields up to 78.8% reported for intermediate alkylation steps.

O-Methylation Using Dimethyl Sulfate

Dimethyl sulfate serves as a methylating agent for hydroxylated quinazolinones. For example, 4-hydroxy-2-methylquinazoline reacts with dimethyl sulfate in alkaline conditions to form 4-methoxy-2-methylquinazoline, which is subsequently oxidized to the corresponding this compound.

Halogenation and Subsequent Methylation

Halogenated intermediates provide a pathway for introducing methyl groups via nucleophilic substitution.

Phosphorus Oxychloride-Mediated Halogenation

The reaction of 3-methoxycarbonylureas with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline at reflux generates 2,4-dichloroquinazolines. Subsequent displacement of chlorine atoms with methyl Grignard reagents (e.g., CH₃MgBr) yields 2,4-dimethylquinazolin-4(3H)-one. This method is advantageous for synthesizing dihalogenated precursors with high regioselectivity.

Rearrangement Reactions from Benzodiazepines

Thermolysis of 5-methoxy-(3H)-1,4-benzodiazepines (62) in diphenyl ether at 160–170°C induces ring contraction, producing 4-methoxyquinazoline derivatives (63) in 41–46% yields. Demethylation of the methoxy group followed by reductive methylation introduces a second methyl group, completing the this compound structure.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Cyclocondensation | Anthranilic acid, formamide | Microwave, 200°C, 10 min | 75–84 | Rapid, one-step synthesis |

| N-Alkylation | 4(3H)-quinazolinone, CH₃I | DMF, K₂CO₃, 110°C, 12 hrs | 70–78.8 | High regioselectivity |

| Halogenation-Methylation | 3-Methoxycarbonylureas | POCl₃, CH₃MgBr, reflux | 65–72 | Versatile for di-substitution |

| Benzodiazepine Rearrang. | 5-Methoxy-benzodiazepines | Diphenyl ether, 160°C, 6 hrs | 41–46 | Novel ring-contraction mechanism |

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylquinazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, electrophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted and oxidized quinazoline derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Dimethylquinazolone and its derivatives exhibit a range of biological activities that make them valuable in various fields:

- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. A notable study indicated that certain derivatives demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells, outperforming traditional chemotherapeutics like cabozantinib .

- Neuroprotective Effects : this compound derivatives have also been investigated for neuroprotective properties. They exhibit inhibition of acetylcholinesterase, suggesting potential benefits in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, their antioxidant properties contribute to neuroprotection by mitigating oxidative stress .

- Antimicrobial Properties : The compound has shown promise in antimicrobial applications. Various studies have synthesized this compound derivatives and evaluated their efficacy against bacterial pathogens, indicating broad-spectrum antibacterial activity .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

- Cytotoxicity Assessment : A comparative study demonstrated that specific this compound derivatives exhibited higher cytotoxic effects on cancer cell lines than conventional treatments, supporting their development as potential therapeutic agents .

- Behavioral Studies : Research on the behavioral responses of Triatoma infestans towards methylquinazolines showed significant attraction to formulations containing this compound derivatives, indicating potential applications in pest control strategies .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Biological Activities of this compound Derivatives

Table 2: Mechanisms of Action

Wirkmechanismus

The mechanism of action of dimethylquinazolone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, this compound can interact with cellular receptors and signaling pathways, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Muscle Relaxant Efficacy

Table 1 compares the ED₅₀ (median effective dose) of DMQ, MQ, and mephenesin in inhibiting neuromuscular reflexes:

| Compound | ED₅₀ (mg/kg) for Lingual/Mandibular Reflex | ED₅₀ (mg/kg) for Sciatic-Gastrocnemius Response |

|---|---|---|

| Mephenesin | 87–10 | 87–10 |

| Methaqualone (MQ) | 36–31 | 36–31 |

| Dimethylquinazolone | 567 | 567 |

Key Findings :

Mechanism of Action

- MQ : Primarily acts on GABAergic pathways, enhancing inhibitory neurotransmission.

- DMQ : Combines central GABA modulation and direct peripheral muscle inhibition.

- Mephenesin: A carbamate derivative with non-specific spinal cord depression, lacking DMQ’s dual mechanism .

Core Heterocyclic Systems

- DMQ: Quinazolinone scaffold with two methyl groups.

- Methaqualone : Quinazoline derivative with a 2-methyl-3-ortho-tolyl substituent.

- Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ): Feature fused imidazole and quinazoline rings, synthesized via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes .

Spectral and Analytical Data

Structural Elucidation Tools

- 13C NMR and IR Spectroscopy : Critical for distinguishing substituents on quinazoline cores. For example, DMQ’s methyl groups would show distinct 13C chemical shifts (~20–25 ppm) compared to aromatic protons in MQ .

- LC/MS and 1H NMR : Used in dihydroquinazoline-2(1H)-one derivatives () to confirm regiochemistry and purity, methods applicable to DMQ analysis .

Comparative Spectral Features

| Compound | Key Spectral Signatures |

|---|---|

| DMQ | Methyl peaks (1H NMR: δ 1.2–1.5; 13C NMR: ~20 ppm) |

| Methaqualone | Aromatic protons (1H NMR: δ 7.0–8.0) |

| Imidazo-quinazolines | Imidazole NH stretch (IR: ~3400 cm⁻¹) |

Biologische Aktivität

Dimethylquinazolone, a derivative of quinazoline, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and other pharmacological properties.

Overview of this compound

This compound is characterized by the presence of two methyl groups on the quinazolone ring structure. Quinazolines are known for their broad spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects. The structural modifications in this compound enhance its interaction with various biological targets.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity against several cancer cell lines. A study highlighted the synthesis of various quinazoline derivatives, including this compound, which showed significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 7.09 µM/L to 20.98 µM/L, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM/L) |

|---|---|---|

| This compound | HepG2 | 18.79 |

| This compound | MCF-7 | 13.46 |

| Reference (Doxorubicin) | HepG2 | 8.55 |

| Reference (Doxorubicin) | MCF-7 | 8.90 |

The presence of specific substituents on the quinazoline ring can significantly alter the compound's biological activity. For instance, incorporating a phenyl thiosemicarbazide side chain has been shown to enhance anticancer activity .

The mechanism underlying the antitumor effects of this compound involves inhibition of key enzymes and pathways associated with cancer progression. Notably, quinazolines are known to act as inhibitors of tyrosine kinase receptors (TKR), which are often overexpressed in various cancers . Additionally, studies have indicated that this compound derivatives can inhibit dihydrofolate reductase (DHFR) and checkpoint kinase (CHK1), further contributing to their anticancer properties .

Anti-Inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. A study focusing on a derivative known as F7 demonstrated its ability to inhibit histone deacetylase 6 (HDAC6), which plays a crucial role in inflammatory responses. The compound showed an IC50 value of 5.8 nM and significantly reduced markers of acute kidney injury in animal models .

Table 2: Anti-Inflammatory Activity of F7 Derivative

| Parameter | Control Group | F7 Treatment Group |

|---|---|---|

| Serum Creatinine (mg/dL) | 3.0 | 1.5 |

| Serum Urea (mg/dL) | 80 | 40 |

| Histological Damage Score | High | Low |

Q & A

Q. How can researchers optimize the synthesis of Dimethylquinazolone to improve yield and purity?

Methodological Answer: Optimize reaction parameters (e.g., solvent choice, temperature, and reflux duration) through iterative testing. For example, prolonged reflux (18 hours) in DMSO followed by purification via recrystallization (water-ethanol) can enhance purity . Track yield improvements using HPLC or NMR to validate structural integrity. Document procedural adjustments systematically to identify critical variables .

Q. What quality control parameters should be established for spectroscopic characterization of this compound derivatives?

Methodological Answer: Standardize analytical protocols:

Q. What documentation standards are essential when reporting synthetic protocols for this compound analogs?

Methodological Answer: Follow ICH guidelines:

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Validate assumptions with ANOVA for inter-group variance. Report confidence intervals and p-values to quantify significance .

Advanced Research Questions

Q. How can multi-omics data be integrated to elucidate the mechanism of action of this compound?

Methodological Answer: Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to identify key biomarkers. Validate hypotheses via CRISPR-Cas9 knockdowns of candidate targets .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results for this compound's reactivity?

Methodological Answer: Perform contradiction analysis:

Q. How should mixed-methods research approaches be designed to study this compound's biological activity comprehensively?

Methodological Answer: Quantitative: Measure IC values across cell lines (e.g., MTT assays). Qualitative: Conduct thematic analysis of transcriptional responses via RNA-seq. Triangulate findings using joint displays to map mechanistic insights against dose-response trends .

Q. How do researchers validate target engagement and selectivity of this compound in complex biological systems?

Methodological Answer: Use CETSA (Cellular Thermal Shift Assay) to confirm target binding. Employ selectivity panels (e.g., kinase profiling) and off-target screening via ChemProteoBase. Cross-validate with in vivo models (e.g., xenografts) to assess physiological relevance .

Q. How can contradiction analysis frameworks be applied to troubleshoot inconsistencies in this compound structure-activity relationships?

Methodological Answer: Map technical contradictions (e.g., potency vs. solubility) using TRIZ principles. Prioritize solutions via Pareto analysis (e.g., modifying substituents at C-3/C-7 positions). Validate with Free-Wilson QSAR models to balance conflicting properties .

Q. What are the best practices for ensuring reproducibility in this compound pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.